4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is an organic compound with significant interest in various fields of chemistry. The presence of both methylthio and trifluoromethyl groups in its structure imparts unique chemical properties and reactivity. The aldehyde functional group also makes this compound a valuable intermediate in various synthetic routes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde typically involves the introduction of both the methylthio and trifluoromethyl groups onto a benzaldehyde core. A common route includes:
Step 1: Electrophilic aromatic substitution to introduce the trifluoromethyl group.
Step 2: Thiolation to introduce the methylthio group.
Step 3: Formylation to attach the aldehyde group, often using formylation reagents like the Vilsmeier-Haack reagent.
Industrial Production Methods: For industrial production, scalable methods such as Friedel-Crafts alkylation and oxidative coupling might be used to increase yield and purity. Reaction conditions typically involve high temperatures and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using common reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The trifluoromethyl and methylthio groups can undergo various substitutions, depending on the reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or Jones reagent.
Reduction: Sodium borohydride in ethanol or lithium aluminium hydride in diethyl ether.
Substitution: Halogenating agents for trifluoromethyl group and various nucleophiles for methylthio group substitutions.
Major Products:
Oxidation: 4-(Methylthio)-2-(trifluoromethyl)benzoic acid.
Reduction: 4-(Methylthio)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Derivatives with varied functional groups replacing the trifluoromethyl or methylthio groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological studies, it can be used to modify biomolecules to study their interactions and properties due to its reactive aldehyde group.
Medicine: While not a drug itself, it serves as a precursor in the synthesis of various drug candidates that require the unique properties imparted by the trifluoromethyl and methylthio groups.
Industry: Used in the manufacture of specialty chemicals, including advanced materials and coatings that benefit from the compound's stability and reactivity.
Mechanism of Action
The compound's effects are primarily due to its reactive aldehyde group, which can form Schiff bases with amines, leading to a variety of biochemical interactions. The trifluoromethyl group can enhance the metabolic stability of derived compounds, while the methylthio group can influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
4-(Methylthio)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzaldehyde: Lacks the methylthio group, affecting its lipophilicity and membrane permeability.
4-Methoxy-2-(trifluoromethyl)benzaldehyde: The methoxy group replaces the methylthio group, offering different electronic effects and reactivity.
Uniqueness: 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde stands out due to the combination of the trifluoromethyl and methylthio groups, which impart unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry.
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Properties
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGATVCIIBDMZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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